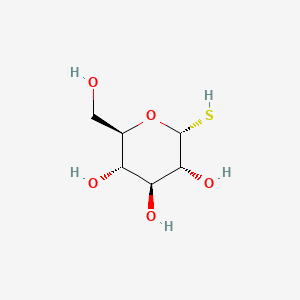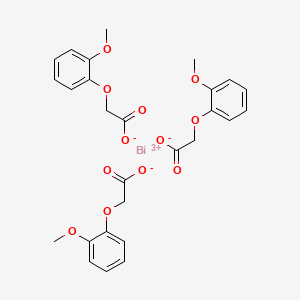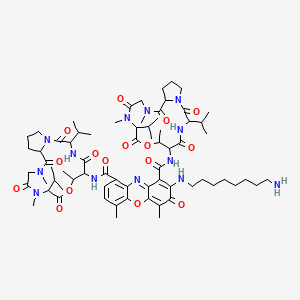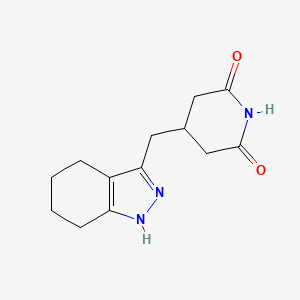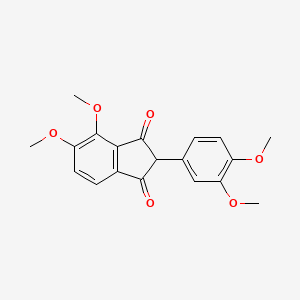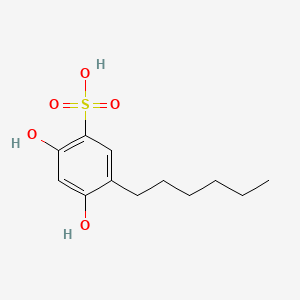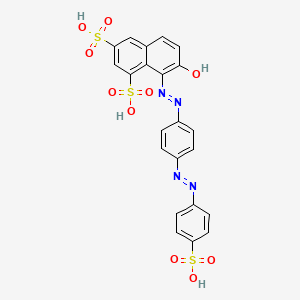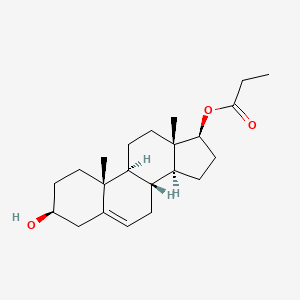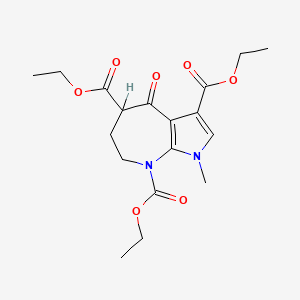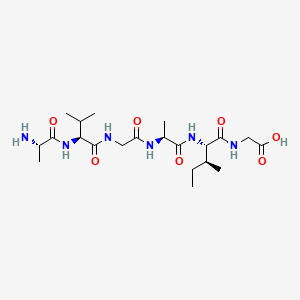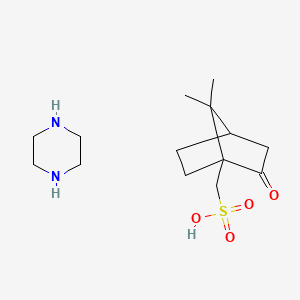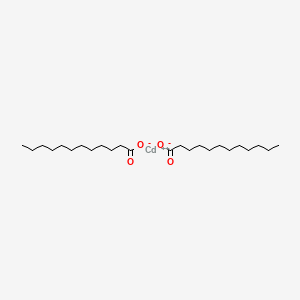
Cadmium laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium laurate is a cadmium salt of lauric acid, a fatty acid commonly found in various plant and animal fats. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is typically used as a stabilizer in polyvinyl chloride (PVC) and other polymers, as well as in the synthesis of cadmium-based quantum dots .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium laurate can be synthesized through a solid-phase synthesis method under conditions of intensive force influences, such as shearing pressure . Another method involves the reaction of cadmium oxide or cadmium carbonate with lauric acid in the presence of a solvent like ethanol. The reaction typically occurs at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cadmium salts (such as cadmium chloride) with sodium laurate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is preferred due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Cadmium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and lauric acid.
Reduction: It can be reduced to cadmium metal and lauric acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the laurate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Various ligands can be introduced in the presence of catalysts to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and lauric acid.
Reduction: Cadmium metal and lauric acid.
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Cadmium laurate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cadmium laurate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures such as membranes, proteins, and DNA . Additionally, this compound can disrupt calcium signaling pathways and interfere with cellular signaling mechanisms, leading to apoptosis and other cellular dysfunctions .
Comparison with Similar Compounds
Cadmium stearate: Used as a stabilizer in PVC and other polymers.
Cadmium palmitate: Employed in similar applications but with different solubility properties.
Cadmium myristate: Known for its use in the synthesis of cadmium-based nanomaterials.
Cadmium laurate’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other cadmium carboxylates.
Properties
CAS No. |
2605-44-9 |
|---|---|
Molecular Formula |
C24H46CdO4 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
cadmium(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
ITQVEYJXZXMBTR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


